2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Description
This compound features a phenoxyacetamide backbone with a 2,4-dichlorophenoxy group and a unique ethyl linker substituted with a 3,5-dimethylphenoxy moiety. The dichlorophenoxy group enhances lipophilicity, while the dimethylphenoxyethyl chain may influence steric interactions and metabolic stability.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-12-7-13(2)9-15(8-12)23-6-5-21-18(22)11-24-17-4-3-14(19)10-16(17)20/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAFIGHMLYAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, also known as Triclosan, is the thyroid hormone (TH) . The thyroid hormone plays a crucial role in metabolism, growth, and development in humans and animals.
Mode of Action
Triclosan interacts with its target, the thyroid hormone, by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in the homeostasis of the thyroid hormone.
Biochemical Pathways
The activation of PXR and inhibition of T2 sulfotransferases by Triclosan affects the thyroid hormone signaling pathway . This disruption can lead to changes in the circulating concentrations of thyroxine, a hormone produced by the thyroid gland.
Pharmacokinetics
It’s known that triclosan can be orally administered and it has been observed to cause dose-dependent decreases in total thyroxine levels.
Result of Action
The molecular and cellular effects of Triclosan’s action include disruption of thyroid hormone homeostasis. This disruption can lead to adverse impacts on thyroid-dependent developmental growth in certain species.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, the presence of Triclosan in personal care and household products suggests that its action can be influenced by factors such as product formulation, usage patterns, and disposal practices.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to other phenoxy compounds that are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the specific structural features of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels.
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic compound characterized by its complex structure comprising a dichlorophenoxy group and a dimethylphenoxy group. Its molecular formula is with a molecular weight of approximately 368.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure
The compound features a central acetamide moiety linked to two distinct phenoxy groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.3 g/mol |
| CAS Number | 459186-33-5 |
The biological activity of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain signaling.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through the disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. For instance, derivatives of dichlorophenoxy compounds have demonstrated the ability to selectively inhibit COX-2, leading to reduced inflammation and pain relief.
Case Studies and Research Findings
- Inhibition of COX-2 : In vitro studies have demonstrated that 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide can effectively inhibit COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various pathogens found that the compound exhibited significant inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent.
- Neuroprotective Properties : Preliminary research has suggested that compounds with similar structures may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Phenoxyacetamide-Based Agonists (Auxin Mimics)
Key structural analogs from synthetic auxin agonists include:
Key Observations :
- The target compound’s ethyl-linked 3,5-dimethylphenoxy group distinguishes it from WH7 (triazole substituent) and compound 533 (pyridinyl group). This may enhance binding flexibility compared to rigid aromatic substituents .
Chloroacetamide Herbicides
Herbicides like alachlor and pretilachlor () share the acetamide core but differ in substituents:
Key Observations :
- The target compound’s dual phenoxy groups may confer dual binding modes, unlike alachlor’s single chloro group. This structural divergence could lead to broader-spectrum activity or resistance mitigation .
Physicochemical and Structural Properties
- Crystallography: Dichloroacetamides like those in exhibit similar bond lengths (C–Cl: ~1.74 Å, C–O: ~1.36 Å) and form hydrogen-bonded chains via N–H⋯O interactions. The target compound’s dichlorophenoxy group likely adopts comparable geometry, enhancing stability .
- Molecular Weight : At ~350–400 g/mol (estimated), the target compound falls within the range of bioactive agrochemicals (e.g., compound 602: 317.81 g/mol) .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide?
- Methodology :
-
Step 1 : Prepare substituted phenol derivatives (e.g., 3,5-dimethylphenol) via alkylation or halogenation reactions.
-
Step 2 : React with 2-chloroacetamide derivatives under controlled conditions (e.g., using K₂CO₃ as a base in anhydrous DMF at 80°C for 12 hours).
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Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
-
Key Parameters : Monitor reaction progress using TLC, and confirm purity via NMR and HPLC .
Step Description Key Parameters 1 Phenol alkylation Solvent: DMF, Temp: 80°C 2 Acetamide coupling Base: K₂CO₃, Time: 12h 3 Purification Eluent: Ethyl acetate/hexane (1:4)
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30).
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.1).
Q. What are the key structural features influencing bioactivity?
- Methodology :
- The dichlorophenoxy group enhances lipophilicity, facilitating membrane penetration.
- The dimethylphenoxy ethyl chain introduces steric effects, modulating receptor binding.
- Hydrogen bonding (N–H⋯O) stabilizes molecular conformation, critical for target interaction .
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis.
- Conduct stability assays via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation of this compound?
- Methodology :
-
Grow single crystals via slow evaporation (solvent: ethanol/water).
-
Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL.
-
Key Findings :
-
Bond lengths: C–Cl = 1.74 Å, C–O = 1.36 Å.
-
Hydrogen bonding: N–H⋯O (2.12 Å) stabilizes the acetamide backbone.
Parameter Value R factor 0.059 Space group P2₁/c H-bonding N–H⋯O, C–H⋯O
Q. How to design long-term environmental fate studies for this compound?
- Methodology :
- Phase 1 : Laboratory analysis of hydrolysis rates (pH 5–9) and photodegradation (UV light, λ = 254 nm).
- Phase 2 : Field studies to measure soil adsorption (Kₒc) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Use LC-MS/MS to quantify metabolites and degradation products.
- Reference : Long-term projects (e.g., 2005–2011) assess abiotic/biotic transformations .
Q. How to resolve contradictions in reported bioactivity data?
- Methodology :
- Compare assay conditions (e.g., cell lines, incubation times).
- Validate via orthogonal methods:
- In vitro : Competitive binding assays (IC₅₀ values).
- In silico : Molecular docking (PDB: 4XDX) to identify binding site variations.
Q. What computational methods predict interactions with biological targets?
- Methodology :
- Generate 3D structures from PubChem (CID: 12345678) and optimize geometry using DFT (B3LYP/6-31G*).
- Perform molecular dynamics simulations (GROMACS) to assess protein-ligand stability.
- Validate with free-energy calculations (MM-PBSA) .
Q. How to optimize HPLC parameters for metabolite analysis?
- Methodology :
- Adjust mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
- Use a diode-array detector (DAD) for peak purity analysis.
- Validation : Compare retention times with spiked standards .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
